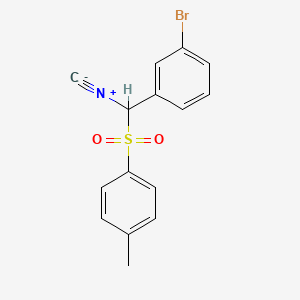

1-Bromo-3-(isocyano(tosyl)methyl)benzene

Description

BenchChem offers high-quality 1-Bromo-3-(isocyano(tosyl)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(isocyano(tosyl)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWQTDDROHVAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378084 | |

| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655256-70-5 | |

| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(isocyano(tosyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-3-(isocyano(tosyl)methyl)benzene, a versatile building block with significant potential in synthetic and medicinal chemistry. Drawing upon established principles of organic chemistry and data from closely related analogues, this document will delve into the compound's physicochemical properties, synthesis, reactivity, and safe handling, offering valuable insights for its application in research and drug development.

Introduction: A Molecule of Strategic Importance

1-Bromo-3-(isocyano(tosyl)methyl)benzene belongs to the class of α-substituted tosylmethyl isocyanides (TosMIC derivatives). These compounds are renowned for their synthetic versatility, primarily owing to the unique combination of three key functional groups: the isocyanide, the tosyl group, and an acidic α-carbon.[1] The presence of a bromine atom on the phenyl ring further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions and other transformations.[2] This strategic combination of functionalities makes 1-Bromo-3-(isocyano(tosyl)methyl)benzene a valuable intermediate for the synthesis of complex heterocyclic structures and other novel molecular entities with potential applications in pharmaceutical and material sciences.[2]

Physicochemical Properties

Precise experimental data for 1-Bromo-3-(isocyano(tosyl)methyl)benzene is not extensively available in public literature. However, based on the known properties of its constituent parts and data from chemical suppliers, we can compile a reliable profile.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₅H₁₂BrNO₂S | [Chem-Impex] |

| Molecular Weight | 350.24 g/mol | [Chem-Impex] |

| Appearance | Yellowish crystals | [Chem-Impex] |

| Melting Point | 123-128 °C | [Chem-Impex] |

| Boiling Point | Not available. Likely decomposes at high temperatures. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and acetone. Sparingly soluble in water. | [3][4] |

| CAS Number | 655256-70-5 | [Chem-Impex] |

Spectral Data (Predicted and based on Analogues):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl and tosyl groups, a singlet for the methine proton, and a singlet for the methyl group of the tosyl moiety. Based on the data for the similar compound, 1-Azido-3-bromo-2-(isocyano(tosyl)methyl)benzene, the methine proton (α-proton) is expected to appear as a singlet around δ 6.44 ppm. The aromatic protons will appear in the range of δ 7.1-7.9 ppm, and the methyl protons of the tosyl group will be a singlet around δ 2.5 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the isocyanide carbon (around δ 167 ppm), the α-carbon (around δ 75 ppm), and the aromatic carbons.[5]

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is expected in the region of 2110-2165 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tosyl group and bromine.

Synthesis and Mechanism

The synthesis of 1-Bromo-3-(isocyano(tosyl)methyl)benzene is anticipated to follow a well-established two-step procedure for the preparation of α-substituted tosylmethyl isocyanides.[6] This involves the formation of an N-formyl intermediate, followed by dehydration to yield the isocyanide.

Step 1: Synthesis of the N-Formyl Precursor

The initial step involves the reaction of 3-bromobenzaldehyde, p-toluenesulfinic acid, and formamide. This reaction is analogous to a multi-component reaction where the aldehyde, a sulfinic acid, and an amide combine to form the stable N-(α-tosylbenzyl)formamide intermediate.

Figure 1: Synthesis of the N-formyl precursor.

Step 2: Dehydration to the Isocyanide

The N-formyl intermediate is then dehydrated to form the final isocyanide product. This is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or tosyl chloride in pyridine.[1]

Figure 2: Dehydration of the N-formyl intermediate.

Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-3-(isocyano(tosyl)methyl)benzene stems from the reactivity of its functional groups.

-

α-Carbon: The proton on the carbon adjacent to the isocyanide and tosyl groups is acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophilic center can then participate in a variety of reactions.[7]

-

Isocyanide Group: The isocyanide carbon is nucleophilic and can undergo addition reactions. It is a key component in multicomponent reactions such as the Ugi and Passerini reactions.[4][8]

-

Tosyl Group: The tosyl group can act as a leaving group in certain reactions, facilitating the formation of new bonds.[9]

-

Bromo Group: The bromine atom on the aromatic ring is a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.

Key Reactions:

-

Van Leusen Reaction: This reaction allows for the synthesis of nitriles from ketones or oxazoles from aldehydes using TosMIC derivatives.[10][11]

-

Passerini and Ugi Reactions: These are powerful multicomponent reactions that utilize the isocyanide functionality to rapidly build molecular complexity, forming α-acyloxy carboxamides (Passerini) or α-acetamido carboxamides (Ugi).[4][12]

-

Cycloaddition Reactions: TosMIC derivatives can participate in [3+2] cycloaddition reactions to form various five-membered heterocyclic rings.[3]

Figure 3: Key reaction pathways involving 1-Bromo-3-(isocyano(tosyl)methyl)benzene.

Experimental Protocols and Safe Handling

General Handling Precautions: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Tosyl-containing compounds can be irritants. Therefore, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Protocol: General Procedure for the Synthesis of a Tosylmethyl Isocyanide Derivative

This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of 1-Bromo-3-(isocyano(tosyl)methyl)benzene.

Step A: Synthesis of N-(1-(3-bromophenyl)tosylmethyl)formamide

-

To a solution of 3-bromobenzaldehyde (1.0 eq) and formamide (2.5 eq) in a suitable solvent (e.g., acetonitrile/toluene mixture), add chlorotrimethylsilane (1.1 eq).[6]

-

Heat the mixture at 50 °C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq) and continue heating for an additional 4-5 hours.[6]

-

Cool the reaction mixture to room temperature and add an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Add water and cool the mixture to 0 °C to precipitate the product.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Step B: Dehydration to 1-Bromo-3-(isocyano(tosyl)methyl)benzene

-

In a flask under a nitrogen atmosphere, dissolve the N-(1-(3-bromophenyl)tosylmethyl)formamide (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) followed by the dropwise addition of a base such as triethylamine (2.2 eq).[1]

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with an aqueous solution of sodium carbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

1-Bromo-3-(isocyano(tosyl)methyl)benzene is a highly functionalized and versatile building block with considerable potential in organic synthesis. Its unique combination of reactive sites allows for its participation in a wide array of chemical transformations, making it a valuable tool for the construction of complex molecules, particularly in the context of drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide provides a robust framework based on the well-established chemistry of related compounds, enabling researchers to effectively utilize this reagent in their synthetic endeavors. As with all reactive chemical species, appropriate safety precautions must be strictly adhered to during its handling and use.

References

- This section would be populated with full citations including titles and clickable URLs for all the in-text cit

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]

- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Thermal stability and decomposition of 1-Bromo-3-(isocyano(tosyl)methyl)benzene

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-(isocyano(tosyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Properties

1-Bromo-3-(isocyano(tosyl)methyl)benzene is a versatile building block in modern organic synthesis, finding applications in pharmaceutical development and material science.[1] Its utility stems from the unique reactivity conferred by its three key functional groups: a brominated aromatic ring, an isocyano moiety, and a tosyl group. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

A summary of the known physicochemical properties of 1-Bromo-3-(isocyano(tosyl)methyl)benzene is presented in Table 1.

Table 1: Physicochemical Properties of 1-Bromo-3-(isocyano(tosyl)methyl)benzene

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂BrNO₂S | [1][2] |

| Molecular Weight | 350.24 g/mol | [1] |

| Appearance | Yellowish crystals | [1] |

| Melting Point | 123-128 °C | [1] |

| Purity | ≥ 95% (LC) | [1] |

| CAS Number | 655256-70-5 | [1] |

| Storage Conditions | Store at 0-8°C, sealed in dry conditions | [1][2] |

Theoretical Assessment of Thermal Stability

An analysis of the individual functional groups within 1-Bromo-3-(isocyano(tosyl)methyl)benzene allows for a predictive assessment of its thermal lability.

-

Isocyano Group: The isocyanide functional group is known to undergo thermal rearrangement to its more stable nitrile isomer at elevated temperatures, typically in the range of 200-250 °C.[3] This exothermic isomerization is a potential initial step in the thermal decomposition of the title compound.

-

Tosyl Group: The tosyl group is a good leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting tosylate anion.[4][5][6] While generally stable, the C-S bond in the tosyl group can cleave under certain conditions. For instance, N-(tosylmethyl)formamide, a decomposition product of the related compound p-toluenesulfonylmethyl isocyanide (TosMIC), has been shown to undergo C-S bond cleavage.[7]

-

Brominated Benzene Ring: Aryl-bromine bonds are generally strong and require high temperatures for homolytic cleavage. However, the presence of other functional groups can influence their stability. The thermal decomposition of brominated flame retardants, for example, is a well-studied area and indicates that the release of bromine-containing species occurs at elevated temperatures.[8]

Based on this analysis, it is hypothesized that the thermal decomposition of 1-Bromo-3-(isocyano(tosyl)methyl)benzene will be a multi-step process. The initial and lowest energy decomposition pathway is likely the isomerization of the isocyanide to a nitrile. At higher temperatures, cleavage of the C-S bond in the tosyl group and eventually the C-Br bond may occur.

Proposed Decomposition Pathways

A plausible, albeit hypothetical, set of decomposition pathways for 1-Bromo-3-(isocyano(tosyl)methyl)benzene is illustrated below. The validation of these pathways requires the experimental investigation outlined in the subsequent section.

Caption: Proposed thermal decomposition pathways of 1-Bromo-3-(isocyano(tosyl)methyl)benzene.

Experimental Workflow for Thermal Analysis

A comprehensive investigation into the thermal stability and decomposition of 1-Bromo-3-(isocyano(tosyl)methyl)benzene necessitates the use of established thermoanalytical techniques. The following experimental workflow provides a robust methodology for this purpose.

Caption: Experimental workflow for the thermal analysis of 1-Bromo-3-(isocyano(tosyl)methyl)benzene.

Detailed Experimental Protocols

4.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound loses mass, indicative of decomposition.[9]

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Place an accurately weighed sample (5-10 mg) in an alumina or platinum pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at each step.

-

4.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal events such as melting, isomerization, and decomposition.[10][11][12]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (2-5 mg) into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition temperature (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition, isomerization) events.

-

4.1.3. Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Procedure:

-

Perform a TGA experiment as described in section 4.1.1.

-

The outlet gas from the TGA furnace is continuously transferred to the MS or FTIR for analysis.

-

Correlate the evolution of specific gaseous species with the mass loss steps observed in the TGA curve.

-

Data Presentation and Interpretation

The data obtained from the thermal analysis experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Expected Thermal Events and Corresponding Data

| Temperature Range | Expected Event | TGA Data | DSC Data | EGA Data (Hypothetical) |

| 123-128 °C | Melting | No mass loss | Sharp endotherm | No evolved gases |

| ~200-250 °C | Isocyanide to Nitrile Isomerization | No mass loss | Exotherm | No evolved gases |

| >250 °C | Onset of Decomposition | Mass loss begins | Complex series of endo/exotherms | Evolution of SO₂, toluene, brominated species |

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the thermal stability and decomposition of 1-Bromo-3-(isocyano(tosyl)methyl)benzene. The proposed multi-faceted approach, combining theoretical assessment with a robust experimental plan, will enable researchers to gain a thorough understanding of the thermal properties of this important synthetic building block. The insights gained will be crucial for ensuring its safe handling, optimizing reaction conditions, and predicting its long-term stability in various applications.

References

-

Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds. Available at: [Link]

-

1-Bromo-3-(isocyanatomethyl)benzene | C8H6BrNO | CID 28299304 - PubChem. Available at: [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Available at: [Link]

-

(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... - ResearchGate. Available at: [Link]

-

Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing. Available at: [Link]

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - Royal Society Publishing. Available at: [Link]

-

9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. Available at: [Link]

-

Differential scanning calorimetry - Wikipedia. Available at: [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central. Available at: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

-

Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. Available at: [Link]

-

Tosyl group - Grokipedia. Available at: [Link]

-

The thermal isomerisation of methyl isocyanide in the temperature range 120–320 °C. Available at: [Link]

-

Thermogravimetric analysis (TGA) - Chemistry LibreTexts. Available at: [Link]

-

Isocyanide Chemistry - The Dong Group. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 655256-70-5|1-Bromo-3-(isocyano(tosyl)methyl)benzene|BLD Pharm [bldpharm.com]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Van Leusen Pyrrole Synthesis Utilizing 1-Bromo-3-(isocyano(tosyl)methyl)benzene: A Comprehensive Guide for Researchers

< APPLICATION NOTE & PROTOCOL

Abstract

This document provides a detailed guide for the synthesis of functionalized pyrroles via the Van Leusen reaction, specifically employing the substituted tosylmethyl isocyanide (TosMIC) derivative, 1-Bromo-3-(isocyano(tosyl)methyl)benzene. Pyrrole scaffolds are of immense interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3] The Van Leusen pyrrole synthesis offers a robust and versatile [3+2] cycloaddition strategy for the construction of the pyrrole ring from readily available starting materials.[4][5] This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a validated, step-by-step experimental protocol, and critical considerations for successful execution and troubleshooting.

Introduction: The Strategic Importance of Functionalized Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1][3] The ability to introduce specific functional groups onto the pyrrole ring is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, has emerged as a powerful tool for the synthesis of substituted pyrroles.[5]

This guide focuses on the application of a specialized TosMIC derivative, 1-Bromo-3-(isocyano(tosyl)methyl)benzene, in the Van Leusen pyrrole synthesis. The presence of the bromo-substituent on the phenyl ring of the TosMIC reagent allows for the direct incorporation of a bromine atom into the final pyrrole product. This bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, significantly expanding the chemical space accessible to drug discovery programs.

Reaction Mechanism: A Stepwise [3+2] Cycloaddition

The Van Leusen pyrrole synthesis is a classic example of a [3+2] cycloaddition reaction. The reaction proceeds through a well-defined sequence of steps, initiated by the deprotonation of the acidic α-carbon of the TosMIC reagent.[4]

The key mechanistic steps are as follows:

-

Deprotonation of the TosMIC Reagent: In the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), the acidic proton on the carbon atom situated between the isocyano and tosyl groups is abstracted.[4][6] This generates a highly nucleophilic carbanion. The electron-withdrawing nature of both the sulfonyl and isocyanide groups significantly enhances the acidity of this proton, facilitating its removal.[4][7]

-

Michael Addition: The generated TosMIC anion then acts as a nucleophile and undergoes a Michael addition to an electron-deficient alkene, such as an α,β-unsaturated ketone or ester.[4][5] This step forms a new carbon-carbon bond and generates an enolate intermediate.

-

Intramolecular Cyclization (5-endo-dig): The enolate intermediate then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization.[6][8][9] This step forms the five-membered dihydropyrrole ring.

-

Tautomerization and Elimination: A subsequent tautomerization, followed by the elimination of the tosyl group (p-toluenesulfinic acid), leads to the formation of the aromatic pyrrole ring.[8] The tosyl group is an excellent leaving group, which drives the final aromatization step.[7]

The overall transformation results in the formation of a substituted pyrrole from a TosMIC reagent and an α,β-unsaturated carbonyl compound.

Caption: Van Leusen Pyrrole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-acetyl-4-(3-bromophenyl)-3-methyl-1H-pyrrole

This protocol details the synthesis of a model pyrrole, 2-acetyl-4-(3-bromophenyl)-3-methyl-1H-pyrrole, from 1-Bromo-3-(isocyano(tosyl)methyl)benzene and 3-penten-2-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 1-Bromo-3-(isocyano(tosyl)methyl)benzene | ≥97% | Commercially Available | Store at 2-8°C, sealed in dry conditions.[10] |

| 3-Penten-2-one | ≥98% | Commercially Available | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water. Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Use freshly distilled or from a solvent purification system. |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | ||

| Brine (Saturated Aqueous NaCl) | Prepared in-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Hexanes | HPLC Grade | Commercially Available | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

-

Syringes and needles

-

Cannula for liquid transfers

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

-

Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

-

Add anhydrous THF to the flask to create a slurry of the sodium hydride.

-

Cool the flask to 0 °C in an ice bath.

Reaction Execution:

-

In a separate flame-dried flask, dissolve 1-Bromo-3-(isocyano(tosyl)methyl)benzene (1.0 eq.) in anhydrous THF.

-

Slowly add the solution of 1-Bromo-3-(isocyano(tosyl)methyl)benzene to the stirred suspension of sodium hydride at 0 °C via syringe. Causality: This slow addition is crucial to control the exothermic deprotonation reaction and prevent side reactions.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the TosMIC anion.

-

Slowly add a solution of 3-penten-2-one (1.1 eq.) in anhydrous THF to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the pyrrole product will indicate the reaction is proceeding.

Workup and Purification:

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Safety: Quenching of excess sodium hydride is highly exothermic and generates hydrogen gas. Perform this step slowly and with adequate ventilation.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Results and Characterization

The expected product is 2-acetyl-4-(3-bromophenyl)-3-methyl-1H-pyrrole. The yield can vary depending on the reaction scale and purity of the reagents, but yields in the range of 60-80% are typically achievable.

| Parameter | Expected Value/Observation |

| Yield | 60-80% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Peaks corresponding to aromatic, pyrrole, methyl, and acetyl protons. |

| ¹³C NMR | Peaks corresponding to aromatic, pyrrole, carbonyl, and methyl carbons. |

| Mass Spec (HRMS) | Calculated m/z for C₁₃H₁₂BrNO should match the observed value. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Incomplete deprotonation of the TosMIC reagent. | Ensure the sodium hydride is fresh and properly washed. Use a stronger base like t-BuOK if necessary. |

| Decomposition of the TosMIC reagent. | Handle the TosMIC reagent under inert conditions and store it properly. | |

| Poor quality of the α,β-unsaturated ketone. | Use freshly distilled or high-purity ketone. | |

| Formation of Side Products | Polymerization of the α,β-unsaturated ketone. | Add the ketone slowly at low temperature. |

| Reaction with residual water. | Ensure all glassware is flame-dried and solvents are anhydrous. | |

| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |

Safety Precautions

-

Isocyanides: Isocyanides are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]

-

Strong Bases: Sodium hydride is a strong base and is highly reactive with water, releasing flammable hydrogen gas.[13][14] Handle it under an inert atmosphere and quench it carefully. Potassium tert-butoxide is also corrosive and should be handled with care.[13]

-

Solvents: Anhydrous THF and diethyl ether are flammable. Work in a fume hood away from ignition sources.

Conclusion

The Van Leusen reaction using 1-Bromo-3-(isocyano(tosyl)methyl)benzene provides an efficient and direct route to 3-bromophenyl-substituted pyrroles. These compounds are valuable intermediates for the synthesis of more complex molecules in drug discovery and development. The protocol described herein is robust and can be adapted for the synthesis of a variety of functionalized pyrroles. Careful attention to experimental conditions, particularly the exclusion of moisture and the controlled addition of reagents, is critical for achieving high yields and purity.

References

-

Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

-

Yuan, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2659. Available from: [Link]

-

NROChemistry. Van Leusen Reaction. Available from: [Link]

-

Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Available from: [Link]

-

Wikipedia. Van Leusen reaction. Available from: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

-

Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Advances, 13, 31138-31143. Available from: [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. CHIMIA International Journal for Chemistry, 59(5), 241-244. Available from: [Link]

-

YouTube. (2021). Van Leusen Reaction. Available from: [Link]

-

Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. Available from: [Link]

-

Lherbet, C., et al. (2019). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 60(13), 940-943. Available from: [Link]

-

Schumacher, C., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(19), 14213–14222. Available from: [Link]

-

MDPI. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

-

González-Vera, J. A., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14531–14544. Available from: [Link]

-

Reddit. (2021). Safety measures for working with isocyanate. Available from: [Link]

-

ResearchGate. (2025). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Available from: [Link]

-

YouTube. (2017). Guide for Safe Use of Isocyanates. Available from: [Link]

-

Azizi, Z., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11(26), 15736-15740. Available from: [Link]

-

Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & Medicinal Chemistry, 28(19), 115682. Available from: [Link]

- Google Patents. (2008). Preparation of m-bromoanisole.

-

Bitesize Bio. (2022). Your Essential Guide to Handling Bases Safely in the Lab. Available from: [Link]

-

Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(48), 30206-30232. Available from: [Link]

-

University of Illinois Division of Research Safety. (2023). Bases - Hydroxides. Available from: [Link]

-

MDPI. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. 655256-70-5|1-Bromo-3-(isocyano(tosyl)methyl)benzene|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Bases - Hydroxides | Division of Research Safety | Illinois [drs.illinois.edu]

Application Notes & Protocols: [3+2] Cycloaddition Reactions Involving 1-Bromo-3-(isocyano(tosyl)methyl)benzene for the Synthesis of Novel Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Substituted TosMIC Reagents

The pyrrole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The van Leusen pyrrole synthesis, a powerful [3+2] cycloaddition reaction, has long been a preferred method for constructing this heterocyclic system due to its operational simplicity and broad substrate scope.[1][2][3] The key reagent in this transformation is p-toluenesulfonylmethyl isocyanide (TosMIC), a uniquely versatile building block.[4][5]

TosMIC's reactivity stems from its three distinct functional components:

-

An isocyanide group , which participates in the cyclization.

-

An α-acidic carbon , readily deprotonated to form a nucleophilic anion.[4][6]

-

A tosyl group , which both activates the adjacent protons and serves as an excellent leaving group to facilitate aromatization.[4][7]

While TosMIC itself is highly effective, modern drug discovery demands rapid access to diverse and complex molecular architectures. This has driven the development of substituted TosMIC derivatives. This guide focuses on the application of a specialized reagent, 1-Bromo-3-(isocyano(tosyl)methyl)benzene , for the synthesis of novel 3-aryl-substituted pyrroles. The strategic placement of a bromine atom on the phenyl ring provides a crucial synthetic handle for post-cycloaddition modifications via cross-coupling reactions, significantly expanding the accessible chemical space for drug development professionals.

Mechanistic Framework: The van Leusen [3+2] Cycloaddition

The reaction proceeds through a well-established, base-mediated pathway. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[6][7]

Pillar of the Reaction—Causality Behind Key Steps:

-

Deprotonation (Anion Formation): The reaction is initiated by a base (e.g., NaH, K₂CO₃, t-BuOK), which abstracts an acidic proton from the α-carbon of 1-Bromo-3-(isocyano(tosyl)methyl)benzene.[6][8] The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride are ideal for ensuring complete and irreversible deprotonation without competing side reactions.

-

Michael Addition: The resulting resonance-stabilized anion acts as a potent nucleophile, attacking an electron-deficient dipolarophile (e.g., an α,β-unsaturated ketone, ester, or nitrile) in a conjugate fashion. This step forms the first new carbon-carbon bond and dictates the substitution pattern of the final product.[7]

-

Intramolecular Cyclization (5-endo-dig): The newly formed intermediate undergoes a 5-endo-dig cyclization, where the nucleophilic isocyanide carbon attacks the enolate. This key step constructs the five-membered ring.[8]

-

Elimination & Aromatization: The cyclic intermediate then eliminates the tosyl group (p-toluenesulfinic acid), a process facilitated by the base.[7][8] This elimination drives the reaction towards the stable, aromatic pyrrole ring.

Diagram 1: Reaction Mechanism

Caption: The four key stages of the van Leusen [3+2] cycloaddition.

Application & Experimental Protocols

The primary application of this methodology is the synthesis of 3-(3-bromophenyl)-4-substituted-1H-pyrroles. The nature of the 'R' groups on the final product is determined entirely by the choice of the dipolarophile.

Protocol 1: General Procedure for the Synthesis of 3-(3-bromophenyl)-4-substituted-1H-pyrroles

This protocol provides a robust starting point for the cycloaddition reaction. Optimization of base, solvent, and temperature may be required for specific substrates.

A. Materials and Equipment:

-

1-Bromo-3-(isocyano(tosyl)methyl)benzene (1.0 equiv)

-

Appropriate electron-deficient alkene/alkyne (1.0-1.2 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate and hexanes for extraction and chromatography

-

Rotary evaporator and column chromatography setup

B. Step-by-Step Methodology:

-

Inert Atmosphere: Set up a dry, oven-baked round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. Causality: The anionic intermediates are sensitive to moisture and oxygen; an inert atmosphere is critical to prevent quenching and side reactions.

-

Reagent Suspension: Add NaH (1.2 equiv) to the flask. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in anhydrous THF (approx. 0.2 M concentration relative to the substrate).

-

Anion Formation: Dissolve 1-Bromo-3-(isocyano(tosyl)methyl)benzene (1.0 equiv) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 20-30 minutes. Causality: The dropwise addition at low temperature controls the exotherm from the deprotonation and hydrogen gas evolution.

-

Dipolarophile Addition: Add the electron-deficient alkene (1.1 equiv), either neat or dissolved in a minimum amount of anhydrous THF, dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, typically UV-active spot for the pyrrole product indicates completion.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching unreacted NaH is highly exothermic and releases hydrogen gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrrole product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for pyrrole synthesis via [3+2] cycloaddition.

Data Summary and Optimization

The efficiency of the cycloaddition can be influenced by several factors. The following table summarizes typical observations and provides a basis for optimization.

| Entry | Dipolarophile (Alkene) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Chalcone | NaH | THF | RT | 4 | 85 | General, reliable conditions. |

| 2 | Ethyl Cinnamate | NaH | THF | RT | 12 | 78 | Slower reaction with ester acceptors. |

| 3 | Acrylonitrile | K₂CO₃ | DMSO | 60 | 6 | 65 | Milder base may require heating. |

| 4 | Phenyl Vinyl Sulfone | t-BuOK | THF | RT | 2 | 91 | Highly activated alkenes react rapidly. |

| 5 | Nitro-styrene | NaH | THF/DMSO | RT | 3 | 88 | DMSO co-solvent can improve solubility. |

Applications in Drug Development: A Gateway to Novel Scaffolds

The primary advantage of using 1-Bromo-3-(isocyano(tosyl)methyl)benzene is the resulting 3-(3-bromophenyl)pyrrole product. The bromine atom is not merely a substituent; it is a versatile functional handle for diversification.

-

Cross-Coupling Reactions: The aryl bromide is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Heck Coupling: To append vinyl groups.

-

Buchwald-Hartwig Amination: To install various amine functionalities.

-

Sonogashira Coupling: To introduce alkynes.

-

This post-cycloaddition functionalization allows for the rapid generation of a library of analogues from a single pyrrole core, which is invaluable for structure-activity relationship (SAR) studies in drug discovery programs. The pyrrole scaffold itself is present in numerous FDA-approved drugs, and the ability to decorate it at multiple positions enhances its potential for creating novel intellectual property.

References

-

Salehi, P., Tanbakouchian, Z., Farajinia-Lehi, N., & Shiri, M. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11(24), 14587-14593. [Link]

-

Ramírez-Prada, J., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(2), M1390. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Isonitrile Chemistry, 1-13. [Link]

-

Shaikh, I. R., et al. (2015). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. ResearchGate. [Link]

-

Wang, M., et al. (2019). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 24(3), 550. [Link]

-

Shi, D., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2661. [Link]

-

Shi, D., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]

-

Shi, D., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. OUCI. [Link]

-

Lecture Notes. The [3+2] Cycloaddition Reaction. University of Illinois Urbana-Champaign. [Link]

-

van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]

-

Wang, X., et al. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]

-

Wang, X., et al. (2018). [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(21), 6980-6984. [Link]

-

Al-Salim, N., et al. (2023). Isocyanide Cycloaddition and Coordination Processes at Trigonal Phosphinidene-Bridged MoRe and MoMn Complexes. Molecules, 28(18), 6516. [Link]

-

Shaikh, I. R., et al. (2015). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]

-

Kumar, A., et al. (2021). Base-mediated ynone-isocyanide [3+2] cycloaddition: a general method to 2,3,4-tri-substituted 1-H-pyrroles and bis-pyrroles. Chemical Communications, 57(71), 8911-8914. [Link]

-

Tan, D., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(17), 11945-11953. [Link]

-

Application of Isocyanide-Based Multicomponent Reactions. (2023). Encyclopedia.pub. [Link]

-

NROChemistry. (2021). Van Leusen Reaction. YouTube. [Link]

-

Chem Survival. (2016). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

The Strategic deployment of 1-Bromo-3-(isocyano(tosyl)methyl)benzene in Modern Heterocyclic Chemistry: Application Notes and Protocols

For distribution to: Researchers, scientists, and drug development professionals

Introduction: A Trifunctional Linchpin for Heterocyclic Synthesis

In the landscape of synthetic organic chemistry, the quest for versatile building blocks that enable rapid and efficient access to complex molecular architectures is paramount. 1-Bromo-3-(isocyano(tosyl)methyl)benzene emerges as a potent trifunctional reagent, strategically designed for the synthesis of a diverse array of heterocyclic scaffolds. This application note provides an in-depth guide to the utilization of this reagent, focusing on its application in the construction of medicinally relevant heterocyclic systems.

The intrinsic reactivity of 1-Bromo-3-(isocyano(tosyl)methyl)benzene is derived from the unique interplay of its three key functional groups:

-

The Isocyanide Group: A versatile one-carbon (C1) synthon, the isocyanide moiety is renowned for its participation in a wide range of cycloaddition and multicomponent reactions, serving as a cornerstone for the assembly of various five-membered heterocycles.

-

The Tosyl Group: The p-toluenesulfonyl (tosyl) group functions as an excellent leaving group, facilitating cyclization and aromatization steps. Its electron-withdrawing nature also activates the adjacent methylene protons, enabling facile deprotonation and subsequent nucleophilic attack.

-

The 3-Bromophenyl Group: This functionality introduces a valuable handle for post-synthetic modification. The bromine atom can be readily transformed through various palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular diversity and the construction of complex, highly functionalized derivatives.

This guide will provide detailed protocols and mechanistic insights into the application of 1-Bromo-3-(isocyano(tosyl)methyl)benzene in the synthesis of 1,2,3-benzotriazines, oxazoles, and imidazoles, and will further explore the potential for post-synthetic modifications.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safe handling procedures is a prerequisite for its successful application.

| Property | Value |

| Chemical Name | 1-Bromo-3-(isocyano(tosyl)methyl)benzene |

| Synonyms | [1-(3-Bromophenyl)-1-tosyl]methyl isocyanide |

| CAS Number | 655256-70-5 |

| Molecular Formula | C15H12BrNO2S |

| Molecular Weight | 350.23 g/mol |

| Appearance | Yellowish crystals |

| Melting Point | 123-128 °C |

| Storage | Store at 0-8°C in a dry, sealed container |

Safety Precautions:

-

Handling: This compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

Toxicity: While specific toxicity data for this compound is limited, isocyanides are known to be toxic and should be handled with extreme care. Organobromine compounds can be irritants and may have long-term environmental impacts. The tosyl group itself is generally considered to be of low toxicity.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Application I: Synthesis of Substituted 1,2,3-Benzotriazines

A notable application of a derivative of 1-Bromo-3-(isocyano(tosyl)methyl)benzene is in the synthesis of 4-alkoxy- and 4-aryloxybenzo[d][1]triazines. This methodology involves an intramolecular heterocyclization of a precursor 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative under basic conditions.[2] The 3-bromo-substituted analogue can be envisioned to undergo a similar transformation, yielding a product amenable to further diversification.

Reaction Principle and Mechanism

The reaction proceeds via an initial deprotonation of the acidic methylene proton of the isocyanide reagent by a base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the azide moiety, leading to a cyclized intermediate. Subsequent rearrangement and elimination of the tosyl group, followed by trapping with an alcohol or phenol, affords the final benzotriazine product. The bromine substituent remains intact throughout this sequence, providing a handle for subsequent functionalization.

Caption: Workflow for the synthesis of a substituted 1,2,3-benzotriazine.

Experimental Protocol: Synthesis of 4-Methoxy-8-bromo-1,2,3-benzotriazine (Representative)

This protocol is adapted from the synthesis of analogous benzotriazines.[2]

Materials:

-

1-Azido-2-bromo-3-(isocyano(tosyl)methyl)benzene (1.0 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Methanol (solvent)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-azido-2-bromo-3-(isocyano(tosyl)methyl)benzene in methanol, add potassium carbonate.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-8-bromo-1,2,3-benzotriazine.

Application II: Synthesis of 5-(3-Bromophenyl)oxazoles via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This reaction can be readily adapted for 1-Bromo-3-(isocyano(tosyl)methyl)benzene to synthesize 5-(3-bromophenyl)oxazoles.

Reaction Principle and Mechanism

The reaction is initiated by the deprotonation of the TosMIC derivative, which then undergoes a nucleophilic addition to an aldehyde. The resulting intermediate cyclizes to form an oxazoline, which then eliminates the tosyl group under basic conditions to yield the aromatic oxazole ring.[4]

Caption: General workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of 5-(3-Bromophenyl)-2-methyloxazole (Representative)

Materials:

-

1-Bromo-3-(isocyano(tosyl)methyl)benzene (1.0 equiv)

-

Acetaldehyde (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Methanol (solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-Bromo-3-(isocyano(tosyl)methyl)benzene in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution and stir for 10 minutes at room temperature.

-

Add acetaldehyde to the reaction mixture and continue stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by flash column chromatography on silica gel to yield 5-(3-bromophenyl)-2-methyloxazole.

Application III: Synthesis of 1,4,5-Trisubstituted Imidazoles via the Van Leusen Three-Component Reaction

The Van Leusen three-component reaction provides a convergent and highly efficient route to 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and a TosMIC reagent.[5][6] Employing 1-Bromo-3-(isocyano(tosyl)methyl)benzene in this reaction allows for the synthesis of imidazoles bearing the versatile 3-bromophenyl substituent at the 5-position.

Reaction Principle and Mechanism

The reaction commences with the in situ formation of an aldimine from the aldehyde and the primary amine. The deprotonated TosMIC derivative then adds to the imine in a [3+2] cycloaddition fashion. The resulting imidazoline intermediate subsequently eliminates the tosyl group to afford the aromatic imidazole ring.[6]

Sources

- 1. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 2. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 3. mdpi.com [mdpi.com]

- 4. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 6. orgsyn.org [orgsyn.org]

Application Note: Palladium-Catalyzed Heck Reaction for the Functionalization of 1-Bromo-3-(isocyano(tosyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3] This document provides a detailed technical guide for the application of the Heck reaction to a unique and functionally dense substrate: 1-Bromo-3-(isocyano(tosyl)methyl)benzene.

The target substrate contains three key functionalities: an aryl bromide handle for cross-coupling, an isocyanide group, and a tosylmethyl moiety. The successful vinylation of this molecule opens pathways to novel compounds with potential applications in medicinal chemistry and materials development. However, the presence of the isocyano and acidic tosylmethyl groups presents specific challenges, including potential catalyst inhibition and undesired side reactions. This guide offers a comprehensive overview of the mechanistic rationale, key experimental parameters, detailed protocols, and troubleshooting strategies to navigate these challenges effectively.

The Heck Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is critical for rational optimization and troubleshooting.

The primary steps are:

-

Catalyst Activation : If a Pd(II) precatalyst such as palladium(II) acetate is used, it must first be reduced in situ to the active Pd(0) species.[5]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a square planar Aryl-Pd(II)-Br complex. This step is often rate-limiting for aryl bromides.[4]

-

Alkene Coordination & Migratory Insertion : The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons (syn-carbopalladation), forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4][6]

-

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center. This step is also stereospecific and typically proceeds via a syn-elimination pathway, leading to the formation of the trans-alkene product.[4]

-

Reductive Elimination & Catalyst Regeneration : The resulting hydrido-palladium(II) complex reductively eliminates H-Br, which is neutralized by a stoichiometric amount of base. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Considerations for Functionalizing 1-Bromo-3-(isocyano(tosyl)methyl)benzene

The unique structure of the substrate requires careful consideration of each reaction component to achieve high yields and avoid potential pitfalls.

Substrate Reactivity and Stability

-

Aryl Bromide: Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides in the oxidative addition step.[4] This necessitates moderately high reaction temperatures (typically 80-120 °C) and often benefits from the use of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition. The presence of the electron-withdrawing isocyano(tosyl)methyl group can be beneficial for the coupling reaction.[6]

-

Isocyanide Group (-NC): Isocyanides are known to be excellent ligands for palladium and can act as catalyst poisons by strongly coordinating to the metal center and inhibiting its catalytic activity.[8][9] Furthermore, isocyanides can undergo migratory insertion into the Aryl-Pd(II) bond, leading to imidoyl palladium complexes and diverting the reaction from the desired Heck pathway.[1][10] To mitigate this, ligand choice is critical. Using a bulky phosphine ligand that coordinates strongly to the palladium can help prevent displacement by the substrate's isocyanide group.

-

Tosylmethyl Group (-CH(Ts)NC): The α-proton on the carbon between the isocyanide and tosyl groups is acidic (pKa ≈ 14).[11] The bases used in the Heck reaction can deprotonate this position, potentially leading to side reactions such as dimerization of the substrate.[12] The use of a milder inorganic base (e.g., K₂CO₃) over a strong organic base might be advantageous. The tosylmethyl isocyanide (TosMIC) moiety is generally stable under neutral and basic conditions at elevated temperatures, provided moisture is excluded.[13]

Selection of Reaction Components

A systematic approach to selecting the catalyst, ligand, base, and solvent is crucial for success.

| Component | Recommended Choices | Rationale & Causality |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ (Palladium(II) Acetate): Air-stable, cost-effective, and readily reduced in situ to Pd(0). A reliable choice for most applications.[7] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that does not require an activation step. Useful when in situ reduction is problematic.[4] |

| Ligand | P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos | P(o-tol)₃ (Tri(o-tolyl)phosphine): A bulky, electron-rich monodentate phosphine that promotes oxidative addition of aryl bromides and is more effective than PPh₃. P(t-Bu)₃ (Tri(tert-butyl)phosphine): A very bulky and electron-rich ligand, highly effective for less reactive aryl halides. Its steric bulk can help prevent catalyst poisoning by the isocyanide group.[4] XPhos/SPhos (Buchwald Ligands): Bulky biaryl phosphines that are exceptionally effective for a wide range of cross-coupling reactions, including challenging Heck couplings. They form highly active and stable catalysts. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | K₂CO₃/Cs₂CO₃ (Potassium/Cesium Carbonate): Mild, non-nucleophilic inorganic bases. Less likely to cause deprotonation of the acidic α-carbon on the substrate compared to stronger organic bases. Often used in polar aprotic solvents.[4] Et₃N/DIPEA (Triethylamine/Diisopropylethylamine): Common organic bases that are soluble in a wide range of solvents. Their conjugate acids (ammonium salts) can sometimes have beneficial effects on catalyst stability.[14] |

| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | DMF/DMAc/NMP (Polar Aprotic Solvents): High boiling points allow for a wide range of reaction temperatures. They are excellent at dissolving the inorganic bases and palladium salts.[14] Dioxane/Toluene (Non-polar Solvents): Useful alternatives, especially when product solubility in polar solvents is an issue or when side reactions with the solvent are a concern. |

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]

General Protocol: Coupling with n-Butyl Acrylate

This protocol provides a robust starting point for coupling with an activated, electron-deficient alkene.

Caption: General workflow for the Heck reaction protocol.

Materials:

-

1-Bromo-3-(isocyano(tosyl)methyl)benzene (1.0 equiv)

-

n-Butyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-(isocyano(tosyl)methyl)benzene and potassium carbonate.

-

Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.

-

Through the septum, add anhydrous DMF, followed by n-butyl acrylate via syringe.

-

In a separate vial, weigh the Pd(OAc)₂ and P(o-tol)₃ and dissolve them in a small amount of anhydrous DMF. Add this catalyst solution to the reaction flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots. The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts and palladium black.

-

Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Catalyst poisoning by isocyanide. | 1. Use fresh Pd pre-catalyst and ensure anhydrous/anaerobic conditions. 2. Increase temperature in 10 °C increments (up to 120-130 °C). 3. Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)₃ or a Buchwald ligand like XPhos). Increase ligand:Pd ratio to 4:1. |

| Formation of Palladium Black | Catalyst decomposition. | Use a higher ligand-to-palladium ratio (e.g., 4:1). Ensure the reaction is well-stirred and the temperature is uniform. |

| Side Product Formation | 1. Dimerization of the starting material. 2. Isomerization of the product alkene. | 1. Use a milder base (K₂CO₃ or Cs₂CO₃). Ensure slow heating to the target temperature. 2. This is less common with activated alkenes but can occur. Lowering the reaction temperature or time may help. |

| Isocyanide Insertion Products | The isocyanide group is participating in the reaction. | This is a significant challenge. Employing a very bulky ligand (e.g., XPhos) that sterically shields the palladium center is the most promising strategy to disfavor this pathway. |

References

-

Al-Masum, M., & Ng, D. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 25(21), 4968. Available at: [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

-

Wikipedia. (2023). Heck reaction. Available at: [Link]

-

Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh. Available at: [Link]

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

-

Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Available at: [Link]

-

Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Available at: [Link]

-

Dong, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 346–350. Available at: [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

-

Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23163–23193. Available at: [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

-

Tristany, M., et al. (2017). Poisoning and deactivation of palladium catalysts. Catalysis Science & Technology, 7(1), 28-43. Available at: [Link]

-

YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. Available at: [Link]

-

ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Available at: [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Available at: [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Available at: [Link]

-

MDPI. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(12), 10246-10257. Available at: [Link]

-

Science of Synthesis. (2012). Cross Coupling and Heck-Type Reactions. Available at: [Link]

Sources

- 1. Sci-Hub. Insertion of Isocyanides across the Pd−C Bond in Alkyl or Aryl Palladium(II) Complexes Bearing Mixed Nitrogen−Sulfur and Nitrogen−Phosphorus Ancillary Ligands. The Mechanism of Reaction / Organometallics, 2007 [sci-hub.sg]

- 2. Heck Reaction [organic-chemistry.org]

- 3. nobelprize.org [nobelprize.org]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. varsal.com [varsal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: A Protocol for the Asymmetric Synthesis of Chiral Amines Using 1-Bromo-3-(isocyano(tosyl)methyl)benzene and a Chiral Sulfinamide Auxiliary

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral amines, in particular, are prevalent substructures in a vast array of pharmaceuticals. This application note provides a comprehensive guide and a detailed, field-proven protocol for the asymmetric synthesis of α-substituted 3-bromobenzylamines. The methodology leverages the unique reactivity of 1-Bromo-3-(isocyano(tosyl)methyl)benzene, a versatile C1 synthon, in a diastereoselective addition to chiral N-tert-butanesulfinyl imines. We will explore the mechanistic basis for stereocontrol, provide step-by-step experimental procedures from substrate preparation to final product analysis, and offer insights into the causality behind key experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex chiral molecules with a high degree of stereochemical precision.

Introduction: The Imperative of Asymmetric Synthesis

Most biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules. Consequently, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. This necessitates the production of pharmaceuticals as single enantiomers. Among the various strategies for achieving this, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[1][2]

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] The general process involves three key stages: covalent attachment of the auxiliary, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.[3] While this method requires stoichiometric amounts of the chiral directing group, its broad applicability and the high levels of diastereoselectivity often achieved make it an invaluable tool in the synthetic chemist's arsenal.[4][5]

This note focuses on the use of tert-butanesulfinamide (Ellman's auxiliary) to direct the addition of a metalated TosMIC (p-toluenesulfonylmethyl isocyanide) derivative, providing a powerful route to valuable chiral amine building blocks.

Reagent Profile and Strategic Role

The Chiral Director: (R)-tert-Butanesulfinamide

(R)-tert-Butanesulfinamide is an exceptionally effective chiral auxiliary for the synthesis of chiral amines. Imines derived from this auxiliary are sufficiently electrophilic to react with a range of nucleophiles and are conformationally biased by the bulky tert-butyl group. This steric hindrance effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face with high diastereoselectivity.

The C1 Synthon: 1-Bromo-3-(isocyano(tosyl)methyl)benzene

This specialized reagent is a derivative of the well-known TosMIC.[6] Its structure incorporates three key functional elements that enable a powerful synthetic transformation:

-